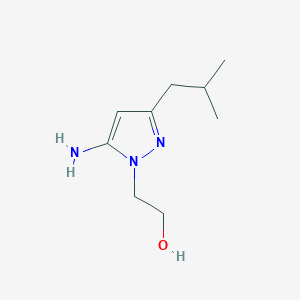

2-(5-Amino-3-isobutyl-1h-pyrazol-1-yl)ethan-1-ol

Description

2-(5-Amino-3-isobutyl-1H-pyrazol-1-yl)ethan-1-ol is a pyrazole derivative characterized by a hydroxyl-substituted ethyl chain at the 1-position of the pyrazole ring, a primary amine group at the 5-position, and an isobutyl substituent at the 3-position.

Pyrazole derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties. The structural uniqueness of this compound lies in its combination of hydrophilic (ethanol) and hydrophobic (isobutyl) groups, which may influence solubility, bioavailability, and target interactions.

Properties

Molecular Formula |

C9H17N3O |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

2-[5-amino-3-(2-methylpropyl)pyrazol-1-yl]ethanol |

InChI |

InChI=1S/C9H17N3O/c1-7(2)5-8-6-9(10)12(11-8)3-4-13/h6-7,13H,3-5,10H2,1-2H3 |

InChI Key |

CRXYKBNXQULSLL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NN(C(=C1)N)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-isobutyl-1h-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 3-isobutyl-1H-pyrazole-5-amine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as sodium hydride (NaH). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques like crystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-3-isobutyl-1h-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(5-Amino-3-isobutyl-1h-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-isobutyl-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related pyrazole derivatives from published literature (Table 1). Key differences include substituent patterns, synthetic routes, and functional group interactions.

Table 1: Comparison of Pyrazole Derivatives

Key Observations:

Substituent Effects on Reactivity and Bioactivity :

- The isobutyl group in the target compound enhances lipophilicity compared to hydroxyl or bromothiophenyl substituents in analogs (e.g., 11a, 2b). This may reduce aqueous solubility but improve membrane permeability .

- Hydroxyl groups in analogs (e.g., 11a, 7a) facilitate hydrogen bonding, which is critical for target binding in drug design .

However, analogous pyrazole derivatives (e.g., 11a, 7a) are synthesized via reflux in 1,4-dioxane with triethylamine, followed by condensation with reagents like malononitrile or ethyl cyanoacetate . Compound 2b () employs hydrazine hydrate and KOH under reflux, suggesting divergent pathways for introducing bromothiophenyl or phenol groups .

Commercial and Research Viability :

- Unlike the discontinued target compound, analogs such as 2b and 11a are actively researched, with demonstrated biological activity (e.g., antimicrobial for 2b) .

Biological Activity

2-(5-Amino-3-isobutyl-1H-pyrazol-1-yl)ethan-1-ol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an amino group and an isobutyl substituent, which may influence its pharmacological properties. In this article, we will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃N₃O, with a molecular weight of approximately 167.22 g/mol. Its structure includes a pyrazole ring, which is known for its diverse biological activities.

Research indicates that compounds with a pyrazole scaffold often exhibit enzyme inhibition properties. For instance, similar pyrazole derivatives have been documented to inhibit enzymes such as acetylcholinesterase and carbonic anhydrase, which are critical in various physiological processes and disease mechanisms . The specific interactions of this compound with these enzymes are still under investigation but are believed to contribute to its potential therapeutic effects.

Antimicrobial Activity

Studies have shown that pyrazole derivatives can exhibit significant antimicrobial properties. For example, related compounds have demonstrated inhibition zones against various pathogens, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivatives . Although specific data for this compound is limited, its structural similarities suggest it may possess comparable antimicrobial activity.

Anticancer Activity

Pyrazole derivatives are also being explored for their anticancer potential. Recent findings indicate that compounds within this class can inhibit the growth of several cancer cell types, including lung and breast cancer cells . The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell proliferation.

In Vitro Studies

In vitro evaluations have been conducted on various pyrazole derivatives to assess their biological activity. Table 1 summarizes the findings from selected studies:

| Compound Name | Biological Activity | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | 0.22 | |

| Compound B | Anticancer | 0.15 | |

| Compound C | Enzyme Inhibition | 0.10 |

These studies highlight the promising biological activities associated with pyrazole derivatives and suggest that this compound may share similar properties.

Clinical Relevance

While specific clinical data on this compound is scarce, the broader class of pyrazole compounds has been investigated for their therapeutic applications in treating conditions such as leishmaniasis and malaria. The potential for this compound as a pharmaceutical intermediate underscores its significance in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.